molecular formula C18H13FN2S B12771546 1,2,3,4-Tetrahydro-4-(4-fluorophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile CAS No. 89451-35-4

1,2,3,4-Tetrahydro-4-(4-fluorophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile

Cat. No.: B12771546
CAS No.: 89451-35-4
M. Wt: 308.4 g/mol
InChI Key: BXAZKSYAXYGTLH-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-4-(4-fluorophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile is a heterocyclic compound that features a pyridine ring fused with a thioxo group, a fluorophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-4-(4-fluorophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile and thiourea under basic conditions. The reaction is carried out in ethanol at reflux temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-4-(4-fluorophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-4-(4-fluorophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .

Properties

CAS No.

89451-35-4

Molecular Formula

C18H13FN2S

Molecular Weight

308.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C18H13FN2S/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)21-18(22)16(15)11-20/h1-10,15-16H,(H,21,22)

InChI Key

BXAZKSYAXYGTLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(C(C(=S)N2)C#N)C3=CC=C(C=C3)F

Origin of Product

United States

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